molecular formula C19H13F3O2S B8513776 4-((4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methoxy)benzaldehyde CAS No. 569685-43-4

4-((4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methoxy)benzaldehyde

Cat. No.: B8513776
CAS No.: 569685-43-4
M. Wt: 362.4 g/mol
InChI Key: JJYBUXRRYYOFQF-UHFFFAOYSA-N
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Description

4-((4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methoxy)benzaldehyde is a useful research compound. Its molecular formula is C19H13F3O2S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

569685-43-4

Molecular Formula

C19H13F3O2S

Molecular Weight

362.4 g/mol

IUPAC Name

4-[[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methoxy]benzaldehyde

InChI

InChI=1S/C19H13F3O2S/c20-19(21,22)18-17(14-4-2-1-3-5-14)10-16(25-18)12-24-15-8-6-13(11-23)7-9-15/h1-11H,12H2

InChI Key

JJYBUXRRYYOFQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)COC3=CC=C(C=C3)C=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1.95 g (7.5 mmol) of 2-hydroxymethyl-4-phenyl-5-trifluoromethyl-thiophene (from Step A), 925 mg (7.6 mmol) of 4-hydroxybenzaldehyde and 3.0 g (11.4 mmol) of triphenylphosphene in 40 mL of THF at 0° C. was treated with 2.0 g (11.4 mmol) of diethylazodicarboxylate. The resulting mixture was warmed to rt, stirred for 2 h, then concentrated. Chromatography on a Biotage 75S cartridge using 9:1 v/v heptane/EtOAc as the eluant afforded 2.5 g of impure title compound. Chromatography on a Biotage 40M cartridge using 19:1 v/v hexanes/EtOAc (1 L), then 4:1 v/v hexanes/EtOAc (1 L) as the eluant afforded 1.65 g (60%) of the title compound: 1H NMR (500 Mhz) δ 5.32 (s, 2H), 7.10 (d, J=8.5, 2H), 7.12 (s, 1H), 7.41-7.43 (5H), 7.85-7.90 (2H), 9.92 (s, 1H).
Name
2-hydroxymethyl-4-phenyl-5-trifluoromethyl-thiophene
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
925 mg
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.95 g (7.5 mmol) of 2-hydroxymethyl-4-phenyl-5-trifluoromethyl-thiophene (from Step A), 925 mg (7.6 mmol) of 4-hydroxybenzaldehyde and 3.0 g (11.4 mmol) of triphenylphosphene in 40 mL of THF at 0° C. was treated with 2.0 g (11.4 mmol) of diethylazodicarboxylate. The resulting mixture was warmed to rt, stirred for 2 h, then concentrated. Chromatography on a Biotage 75S cartridge using 9:1 v/v heptane/EtOAc as the eluant afforded 2.5 g of impure title compound. Chromatography on a Biotage 40M cartridge using 19:1 v/v hexanes/EtOAc (1L), then 4:1 v/v hexanes/EtOAc (1L) as the eluant afforded 1.65 g (60%) of the title compound: 1H NMR (500 Mhz) δ 5.32 (s, 2H), 7.10 (d, J=8.5, 2H), 7.12 (s, 1H), 7.41-7.43 (5H), 7.85-7.90 (2H), 9.92 (s, 1H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
925 mg
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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